Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran, also known as 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-furan or 2-methyl-2-vinyl-5-isopropenyltetrahydrofuran, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is primarily located in the membrane (predicted from logP). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is a green, herbal, and minty tasting compound that can be found in alcoholic beverages, coffee and coffee products, fruits, and herbs and spices. This makes tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 13679-86-2
VCID: VC2310823
InChI: InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3
SMILES: CC(=C)C1CCC(O1)(C)C=C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

CAS No.: 13679-86-2

Cat. No.: VC2310823

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- - 13679-86-2

Specification

CAS No. 13679-86-2
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane
Standard InChI InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3
Standard InChI Key XIGFNCYVSHOLIF-UHFFFAOYSA-N
SMILES CC(=C)C1CCC(O1)(C)C=C
Canonical SMILES CC(=C)C1CCC(O1)(C)C=C

Introduction

Chemical Identity and Nomenclature

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is identified by the CAS registry number 13679-86-2 and possesses the molecular formula C10H16O. This compound belongs to the tetrahydrofuran class of compounds, characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The specific placement of substituents at positions 2 and 5 of the tetrahydrofuran ring distinguishes this compound from similar derivatives .

The compound is known by numerous synonyms in scientific literature and commercial contexts, as illustrated in Table 1:

Table 1: Synonyms of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Synonym
Herboxide
2-Ethenyl-2-Methyl-5-(Prop-1-En-2-Yl)Tetrahydrofuran
2-Ethenyl-2-methyl-5-(prop-1-en-2-yl)oxolane
2-Isopropenyl-5-methyl-5-vinyl-tetrahydrofuran
2-Methyl-2-vinyl-5-isopropenyltetrahydrofuran
5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran
Anhydrolinalool oxide
Lime oxide T
Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran
FEMA No. 3759

The FEMA (Flavor and Extract Manufacturers Association) designation suggests approval for use in flavor applications, highlighting its significance in the food and fragrance industries .

Physical and Chemical Properties

Understanding the physicochemical properties of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is crucial for assessing its potential applications and handling requirements. Table 2 summarizes the key properties of this compound:

Table 2: Physicochemical Properties of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

PropertyValue
Molecular FormulaC10H16O
Molecular Weight152.2334 g/mol
Physical StateLiquid
Available Purity97%
InChIInChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3
InChI KeyXIGFNCYVSHOLIF-UHFFFAOYSA-N
SMILESO1C(C(=C)C)CCC1(C=C)C

The compound exhibits characteristics typical of most tetrahydrofuran derivatives, including moderate polarity and solubility in common organic solvents. Its liquid state at ambient temperature facilitates its use in various applications, including analytical chemistry and synthetic processes .

Structural Characteristics and Chemical Reactivity

The molecular structure of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- features a saturated five-membered ring with an oxygen atom and specific substituents at positions 2 and 5. This arrangement contributes to its unique chemical reactivity and potential applications.

Structural Features

The compound contains:

  • A tetrahydrofuran core (saturated five-membered ring with one oxygen atom)

  • A methyl group at position 2

  • An ethenyl (vinyl) group at position 2

  • A 1-methylethenyl (isopropenyl) group at position 5

This specific substitution pattern distinguishes it from other tetrahydrofuran derivatives and contributes to its particular chemical behavior. The presence of two unsaturated groups (vinyl and isopropenyl) imparts potential for additional reactions, including polymerization under appropriate conditions .

Biological Activity and Applications

Research indicates that Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- exhibits several biological activities that make it relevant for various applications in industry and research settings.

Identified Biological Activities

Based on available research, this compound has demonstrated potential biological properties including:

  • Antifungal activity: Studies suggest effectiveness against certain fungal species, though specific mechanisms remain under investigation

  • Insecticidal properties: Evidence indicates potential application in pest management strategies

  • Flavor and fragrance applications: The compound's inclusion in the FEMA list (No. 3759) indicates its use as a flavoring agent

Presence in Natural Sources

Recent research has identified Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- among the volatile compounds present in leguminous plants. Table 3, adapted from a 2024 study, shows this compound (designated as "Herboxide: F3") among the 97 volatiles identified in plant samples .

Table 3: Volatile Compounds Identified in Leguminous Plant Samples

Compound TypeExamples from Study
Furan DerivativesHerboxide (F3)
2-acetylfuran (F5)
Organic AcidsAcetic acid (Ac1)
Butanoic acid
Other Compound Classes[Additional compounds identified in the study]

The identification of this compound in natural sources suggests potential roles in plant biochemistry and ecology that warrant further investigation .

Future Research Directions

Based on the current understanding of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, several promising research directions emerge:

  • Detailed mechanism studies of its antifungal and insecticidal activities

  • Investigation of potential applications in sustainable agriculture

  • Exploration of structure-activity relationships with similar compounds

  • Further toxicological evaluations to establish comprehensive safety profiles

  • Development of improved synthetic routes for commercial production

These research avenues could expand our understanding of this compound and potentially lead to novel applications in various fields.

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